molecular formula C10H12INO2 B2793853 Ethyl (4-Amino-3-iodophenyl)acetate CAS No. 405267-73-4

Ethyl (4-Amino-3-iodophenyl)acetate

Cat. No.: B2793853
CAS No.: 405267-73-4
M. Wt: 305.115
InChI Key: GJBNIISVFGMPTE-UHFFFAOYSA-N
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Description

Ethyl (4-Amino-3-iodophenyl)acetate is an organic compound with the molecular formula C10H12INO2 It is a derivative of phenylacetate, where the phenyl ring is substituted with an amino group at the 4-position and an iodine atom at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (4-Amino-3-iodophenyl)acetate can be synthesized through several methods. One common approach involves the iodination of ethyl (4-aminophenyl)acetate. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the 3-position of the phenyl ring.

Another method involves the Suzuki-Miyaura coupling reaction, where an aryl halide (such as 4-bromo-3-iodophenylacetate) is coupled with an arylboronic acid in the presence of a palladium catalyst and a base. This reaction is carried out under mild conditions and provides a high yield of the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale iodination reactions. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The use of automated systems for reagent addition and product isolation further enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-Amino-3-iodophenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The iodine atom can be reduced to form deiodinated products.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used to replace the iodine atom.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Deiodinated Ethyl (4-Amino-phenyl)acetate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (4-Amino-3-iodophenyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (4-Amino-3-iodophenyl)acetate depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets, such as enzymes and receptors, to exert their effects. For example, the amino group can form hydrogen bonds with active sites of enzymes, while the iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Ethyl (4-Amino-3-iodophenyl)acetate can be compared with other similar compounds, such as:

    Ethyl (4-Amino-phenyl)acetate: Lacks the iodine atom, resulting in different reactivity and biological activity.

    Ethyl (4-Nitro-3-iodophenyl)acetate: Contains a nitro group instead of an amino group, leading to different chemical properties and applications.

    Ethyl (4-Amino-3-bromophenyl)acetate: Contains a bromine atom instead of iodine, which affects its reactivity in substitution reactions.

The uniqueness of this compound lies in the presence of both the amino and iodine substituents, which provide a unique combination of reactivity and potential biological activity .

Properties

IUPAC Name

ethyl 2-(4-amino-3-iodophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO2/c1-2-14-10(13)6-7-3-4-9(12)8(11)5-7/h3-5H,2,6,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJBNIISVFGMPTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Generally, Scheme 1 illustrates a synthetic route to the indole-containing fused ring compounds of the present invention. An ethyl 2-(4-aminophenyl)acetate is iodinated with a reagent such as, for example, iodine monochloride, to afford the corresponding ethyl 2-(4-amino-3-iodophenyl)acetate. This amine is treated with a 3-oxoacetate to produce the desired ethyl 3-(phenylamino)but-2-enoate. Formation of the indole is then achieved upon treatment with a catalyst, such as, for example, palladium acetate. The resulting ethyl 2-[3-(ethoxycarbonyl)indol-5-yl]acetate is saponified with a base such as potassium hydroxide to afford the 2-[3-(ethoxycarbonyl)indol-5-yl]acetic acid. The acid is subsequently converted to the amide by treatment with an amine and a suitable coupling agent, such as, for example, N,N′-carbonyldiimidazole or dicyclohexylcarbodiimide. Cyclization of the amide (e.g., in the presence of phosphorous oxychloride via the Bischler-Napieralske reaction) affords the dihydroisoquinoline, which is then treated with, for example, oxomethyl 2,2-dimethylpropanoate to produce the corresponding trihydroisoquinoline-2-carbaldehyde-ene. This compound is further cyclized and subsequently reduced to form the 6,11,12,13,12a,6a-hexahydroisoquinolino[2,1-b]pyrrolo[2,3-h]isoquinoline. The R4 group (as found in Formula I) can be present on the starting ethyl 2-(4-aminophenyl)acetate or introduced at various steps of the scheme (such as depicted in Scheme 1), depending on the nature of the group. The indole nitrogen can also be alkylated with various procedures known in the art.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Name
ethyl 2-(4-aminophenyl)acetate
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a cooled solution (5° C.) of (4-aminophenyl)acetic acid ethyl ester (25 g, 0.39 mol) in CH2Cl2 (150 mL) is added triethylamine (14.1 g, 0.139 mmol) followed by a solution of iodine monochloride (21.5 g, 0.132 mol) in CH2Cl2 (100 mL). Cooling is removed and the reaction mixture is stirred for 4 hours at room temperature. The solution is concentrated in vacuo and chromatographed with a gradient of hexane/ethyl acetate (5%-30%) within 1 hour to give the desired product (19.5 g, 46%). MS: 305.9 (M+1)+.
Name
(4-aminophenyl)acetic acid ethyl ester
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
14.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
21.5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
46%

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